

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonitrile

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B1321847

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CAS Number: 887583-52-0

This technical guide provides a comprehensive overview of **6-(Trifluoromethyl)pyridine-2-carbonitrile**, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data.

Chemical and Physical Properties

6-(Trifluoromethyl)pyridine-2-carbonitrile is a solid organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a nitrile group at the 2-position.^[1] The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in medicinal chemistry.^[1] The nitrile group provides a versatile handle for a variety of chemical transformations.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	887583-52-0	[2]
Molecular Formula	C ₇ H ₃ F ₃ N ₂	[1] [2]
Molecular Weight	172.11 g/mol	[2]
Appearance	Colorless or light yellow solid	[3]
Melting Point	77-78 °C	[3]
Boiling Point	148-149 °C	[3]
Density	1.44 g/cm ³	[3]
Solubility	Soluble in organic solvents such as ethanol, ether, and dimethylformamide. Slightly soluble in water (3.6 g/L at 25 °C).	[2] [3]

Synthesis and Experimental Protocols

The synthesis of **6-(Trifluoromethyl)pyridine-2-carbonitrile** is crucial for its application in further chemical synthesis. While specific detailed protocols from peer-reviewed literature are not readily available, a general synthetic approach has been described.

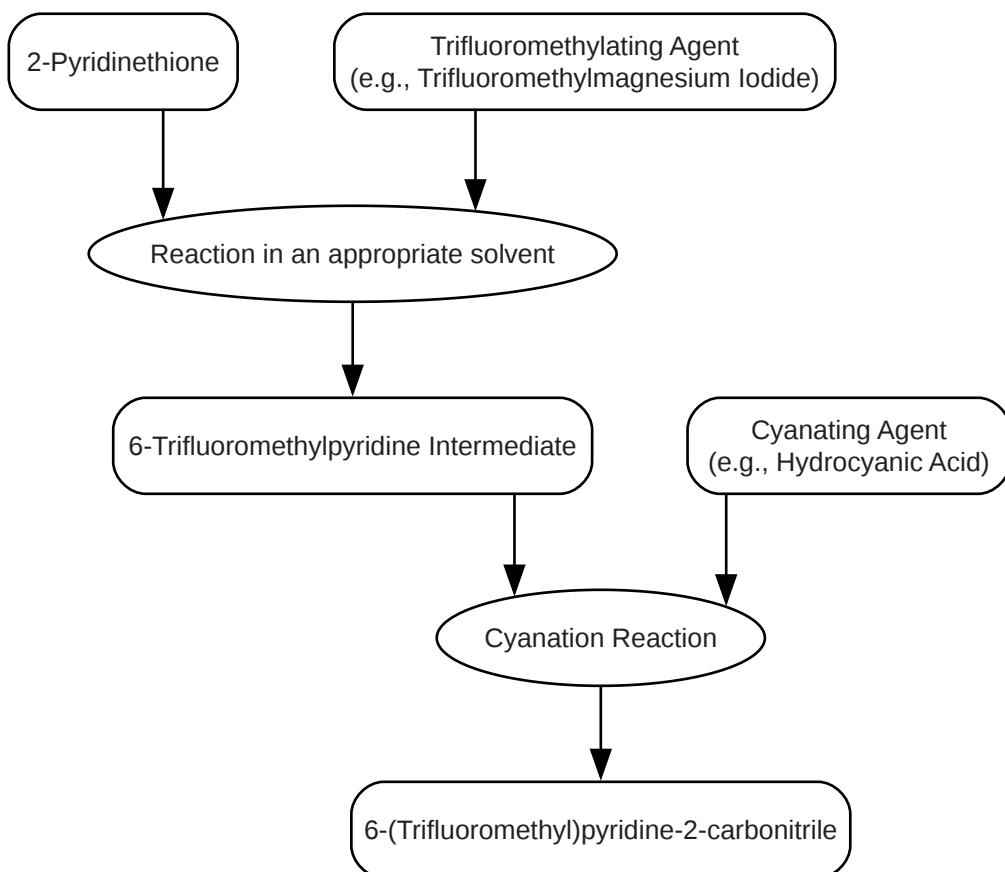
General Synthesis Pathway

A common method for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from a trifluoromethyl-containing building block or through the modification of a pre-existing pyridine ring.[\[4\]](#) For **6-(Trifluoromethyl)pyridine-2-carbonitrile**, a plausible synthetic route involves two main steps:

- Introduction of the Trifluoromethyl Group: This can be achieved by reacting a suitable pyridine precursor with a trifluoromethylating agent.
- Cyanation: Introduction of the nitrile group at the 2-position of the pyridine ring.

A described preparation method involves the reaction of 2-pyridinethione with trifluoromethylmagnesium iodide to generate a 6-trifluoromethylpyridine lithium salt.^[3] This intermediate then reacts with a cyanide source, such as hydrocyanic acid, to yield the final product.^[3]

Experimental Workflow for Synthesis:



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Caption: A generalized workflow for the synthesis of **6-(Trifluoromethyl)pyridine-2-carbonitrile**.

Spectroscopic Characterization

While specific experimental spectra for **6-(Trifluoromethyl)pyridine-2-carbonitrile** are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR	Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups.
¹³ C NMR	Six distinct signals are expected for the carbon atoms of the pyridine ring and the nitrile group. The carbon of the CF_3 group will show a characteristic quartet due to C-F coupling.
FTIR	A sharp absorption band around 2230-2210 cm^{-1} characteristic of the $\text{C}\equiv\text{N}$ stretching vibration. Strong absorption bands in the 1350-1150 cm^{-1} region corresponding to the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of 172.11.

Applications in Research and Development

6-(Trifluoromethyl)pyridine-2-carbonitrile serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#) [\[4\]](#)

Role in Drug Discovery

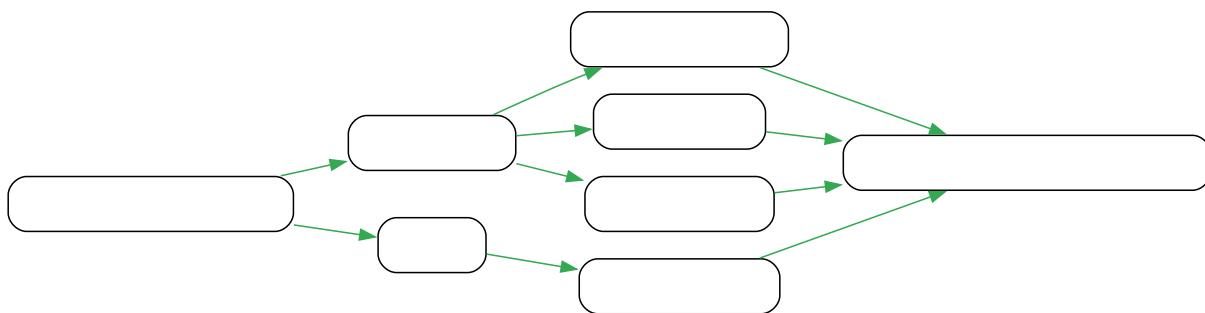
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance several key properties of a drug candidate, including:

- Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.[\[1\]](#)

- Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets.[1]

Derivatives of trifluoromethylpyridines have been investigated for a range of biological activities, including as kinase inhibitors.[4]

Logical Relationship of Physicochemical Properties to Biological Activity:



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Caption: The key functional groups of the molecule and their contribution to its utility.

Agrochemical Applications

Trifluoromethylpyridine derivatives are also prominent in the agrochemical sector, forming the core of several herbicides, fungicides, and insecticides.[4] The enhanced stability and biological activity conferred by the trifluoromethyl group are advantageous in developing effective crop protection agents.

Safety and Handling

6-(Trifluoromethyl)pyridine-2-carbonitrile is considered to have acute toxicity if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Information

Hazard	GHS Classification
Acute Toxicity, Oral	Category 3
Acute Toxicity, Dermal	Category 3
Acute Toxicity, Inhalation	Category 3
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2
Specific target organ toxicity — Single exposure	Category 3 (Respiratory system)

Conclusion

6-(Trifluoromethyl)pyridine-2-carbonitrile is a chemical compound of significant interest to the scientific research community, particularly in the fields of drug discovery and agrochemical development. Its unique combination of a reactive nitrile handle and the beneficial properties imparted by the trifluoromethyl group makes it a valuable building block for the synthesis of novel, high-performance molecules. Further research into its specific biological activities and the development of detailed, scalable synthetic protocols will undoubtedly expand its applications.

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